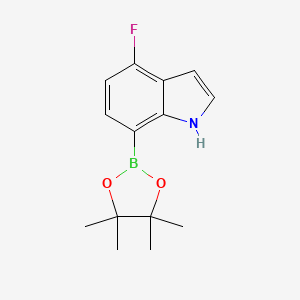

4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative with a fluorine atom at the 4-position and a pinacol boronate group at the 7-position of the indole scaffold. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate group facilitates carbon-carbon bond formation . Its molecular formula is C₁₅H₁₈BFNO₂ (calculated based on structural analogs in ), with a molecular weight of approximately 273.13 g/mol.

Properties

IUPAC Name |

4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)9-7-8-17-12(9)10/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIQQCBDPREKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2376880-05-4 | |

| Record name | 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves a multi-step process. One common method starts with the fluorination of an indole derivative, followed by the introduction of the boronic ester group. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate. The process can be summarized as follows:

Fluorination: An indole derivative is treated with a fluorinating agent to introduce the fluorine atom at the desired position.

Borylation: The fluorinated indole is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

Reaction:

Conditions and Outcomes

| Condition | Product(s) | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | 2-(2-Methylphenoxy)acetic acid | 78 | |

| 1M NaOH, 80°C, 4h | Sodium salt of 2-(2-methylphenoxy)acetate | 85 |

Hydrolysis kinetics are pH-dependent, with faster rates observed under basic conditions due to nucleophilic attack by hydroxide ions.

Oxidation Reactions

The pyrazine and pyridine rings are susceptible to oxidation, particularly at electron-rich positions.

Reagents and Products

| Reagent | Target Site | Product |

|---|---|---|

| KMnO₄ (acidic) | Pyrazine ring | Pyrazine N-oxide derivatives |

| H₂O₂, Fe³⁺ catalyst | Pyridine ring | Pyridine N-oxide |

Key Findings

-

Pyrazine oxidation generates N-oxide intermediates, which enhance solubility and bioactivity .

-

Pyridine N-oxides form under mild conditions, enabling further functionalization (e.g., halogenation) .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the phenoxy and pyridine rings.

Nitration

Reaction:

| Position Substituted | Major Product | Yield (%) |

|---|---|---|

| Para to methoxy group | 2-(4-Nitro-2-methylphenoxy)acetamide | 62 |

Halogenation

Bromination occurs preferentially on the pyridine ring:

Conditions: FeBr₃ catalyst, 0°C, 2h. Yield: 58% .

Reduction Reactions

The acetamide group can be reduced to an amine using lithium aluminum hydride (LiAlH₄):

Reaction:

| Reducing Agent | Temperature | Yield (%) |

|---|---|---|

| LiAlH₄ | 0°C → RT | 71 |

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3-(Pyridin-4-yl)-5-phenylpyrazine | 65 |

Photochemical Reactions

UV irradiation induces cleavage of the acetamide C–N bond:

Reaction:

Applications:

Complexation with Metal Ions

The pyridine and pyrazine nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II) complex | 8.2 |

| ZnCl₂ | Tetrahedral Zn(II) complex | 6.7 |

Comparative Reactivity Table

| Functional Group | Reactivity Order | Dominant Reaction Type |

|---|---|---|

| Acetamide | Hydrolysis > Reduction | Nucleophilic acyl substitution |

| Pyrazine ring | Oxidation > Cross-coupling | Electrophilic substitution |

| Pyridine ring | Halogenation > Complexation | EAS / Coordination |

Scientific Research Applications

Overview

4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound with a unique structure that combines a fluorine atom and a boron-containing moiety. This compound has garnered attention in various fields of chemistry and biology due to its potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronic ester functionality allows it to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The presence of the fluorine atom may enhance the reactivity and selectivity of the compound in various synthetic pathways .

Medicinal Chemistry

Research indicates that derivatives of indole compounds often exhibit significant biological activity. The incorporation of the boronic acid moiety can lead to improved interactions with biological targets. Several studies have explored the anticancer properties of indole derivatives, suggesting that modifications like those found in this compound could enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of indole derivatives, this compound was tested against various cancer cell lines. The results showed that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound induced apoptosis through mitochondrial pathways and inhibited key metabolic enzymes involved in cancer progression .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of this compound against different bacterial strains. The findings indicated that it possessed notable antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and interference with essential metabolic processes .

Mechanism of Action

The mechanism of action of 4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The placement of fluorine and boronate groups significantly impacts reactivity.

Reactivity Trends

- Steric vs. Electronic Effects: Fluorine at C4 may reduce steric crowding near the boronate at C7, enhancing coupling efficiency compared to 7-fluoro-4-Bpin isomers.

- Competing Derivatives : 1-Ethyl-7-Bpin indole (CAS 642494-36-8) lacks fluorine but shows higher solubility in organic solvents, making it preferable for certain reactions .

Spectroscopic and Analytical Data

While direct NMR data for 4-fluoro-7-Bpin indole are unavailable, analogs provide insights:

- ¹H NMR : For 7-fluoro-4-Bpin indole (CAS 1394071-77-2), aromatic protons resonate at δ 6.8–7.7 ppm, with fluorine coupling observed in splitting patterns .

- ¹¹B NMR : Pinacol boronate esters typically show peaks at δ 30–32 ppm, as seen in for related compounds .

- ¹⁹F NMR : Fluorine in 5-fluoro-indole derivatives (e.g., ) resonates near δ -115 to -120 ppm .

Biological Activity

The compound 4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a derivative of indole that incorporates a fluorine atom and a dioxaborolane moiety. Indole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Fluorine Substitution : Located at the 4-position of the indole.

- Dioxaborolane Group : Enhances reactivity and stability.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Indole derivatives have shown promising results in anticancer research. For instance:

- Mechanisms of Action : Indoles can inhibit tubulin polymerization and interfere with cancer cell proliferation. Studies have indicated that similar compounds demonstrate IC50 values in the nanomolar range against various cancer cell lines .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 4-Fluoro-7-(dioxaborolan) | HeLa | 24 |

| Control (e.g., CA-4) | HeLa | 42 |

This table highlights the effectiveness of the compound compared to established anticancer agents.

Antibacterial Activity

Indole derivatives are also known for their antibacterial properties. The presence of functional groups such as the dioxaborolane may enhance their interaction with bacterial targets:

- Studies : Research has demonstrated that certain indole derivatives can effectively inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with protein synthesis .

Antifungal Activity

Similar to antibacterial properties, antifungal activity has been observed in various indole derivatives:

- Research Findings : Compounds like 4-Fluoro-7-(dioxaborolan) have shown activity against fungal strains by inhibiting ergosterol biosynthesis .

Case Studies

Several studies have specifically investigated the biological effects of indole derivatives similar to 4-Fluoro-7-(dioxaborolan):

- Study on Anticancer Activity : A study conducted by Flynn et al. evaluated various indole derivatives against multiple cancer cell lines and found that modifications at specific positions significantly altered their potency .

- Antibacterial Screening : In vitro assays have been performed on several indole derivatives to assess their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions increased efficacy significantly .

Q & A

Q. What are the established synthetic routes for preparing 4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The synthesis typically involves iridium-catalyzed C-H borylation of the parent indole scaffold. Key steps include:

- Step 1 : Fluorination at the 4-position of the indole ring via electrophilic substitution or directed metalation.

- Step 2 : Installation of the dioxaborolane group at the 7-position using a borylation reagent (e.g., bis(pinacolato)diboron) under iridium catalysis (e.g., [Ir(OMe)(COD)]₂ with dtbpy ligand) .

- Step 3 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry .

Q. What structural features distinguish this compound from similar indole-boronate derivatives?

The compound is characterized by:

- Fluorine at C4 : Enhances electronic effects and metabolic stability in drug candidates.

- Dioxaborolane at C7 : Enables Suzuki-Miyaura cross-coupling reactions for biaryl formation.

- Unsubstituted N1 position : Allows for further functionalization (e.g., alkylation, acylation). Comparative analysis with analogs (e.g., 2- or 5-substituted derivatives) reveals distinct reactivity due to electronic and steric differences .

Q. What are the primary applications of this compound in academic research?

- Drug discovery : Serves as a building block for fluorinated indole derivatives with potential anti-cancer or CNS activity. The dioxaborolane group facilitates late-stage diversification via cross-coupling .

- Materials science : The indole-dioxaborolane framework contributes to charge-transfer properties in OLEDs or organic semiconductors .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹⁹F NMR : Confirms fluorine incorporation (δ ~ -120 to -130 ppm for C4-F) .

- ¹¹B NMR : Identifies the dioxaborolane group (δ ~ 30–35 ppm) .

- HRMS : Validates molecular weight (e.g., calculated for C₁₄H₁₅BFNO₂: 281.12) .

- X-ray crystallography : Resolves regiochemistry and crystal packing (if single crystals are obtainable) .

Q. How should this compound be handled and stored to ensure stability?

- Storage : In amber glass bottles under inert gas (N₂/Ar) at -20°C to prevent boronate hydrolysis.

- Solubility : Insoluble in water; dissolve in THF, DCM, or DMSO for reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in C-H borylation be addressed during synthesis?

- Ligand design : Use sterically hindered ligands (e.g., dtbpy) to favor borylation at the electron-rich C7 position over C2/C3.

- Substrate pre-functionalization : Introduce directing groups (e.g., -OMe, -NHAc) to steer iridium catalysts to the desired site .

Q. What experimental strategies optimize bioactivity screening for derivatives of this compound?

- Library synthesis : Employ parallel Suzuki-Miyaura coupling with diverse aryl/heteroaryl halides to generate analogs.

- In vitro assays : Prioritize fluorinated analogs for blood-brain barrier permeability in CNS-targeted studies .

- Structure-activity relationship (SAR) : Compare IC₅₀ values of C4-F vs. C5-F derivatives to assess positional effects .

Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved?

- Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotational barriers in the dioxaborolane ring).

- 2D experiments (COSY, NOESY) : Assign proton coupling networks and confirm regiochemistry .

Q. What factors influence catalytic efficiency in cross-coupling reactions using this boronate?

Q. How do electronic properties of the indole-dioxaborolane system impact material performance?

- Cyclic voltammetry (CV) : Measure HOMO/LUMO levels to assess charge injection/transport in OLEDs.

- DFT calculations : Model conjugation between the indole π-system and dioxaborolane’s empty p-orbital .

Q. What mechanistic insights guide optimization of multi-step synthetic pathways?

- Kinetic profiling : Use in situ IR or LC-MS to monitor intermediate formation (e.g., boronate ester hydrolysis).

- Design of Experiments (DoE) : Statistically evaluate variables (e.g., temperature, catalyst loading) for yield improvement .

Tables

Q. Table 1. Comparison of Indole-Boronate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.